N-(2,4-dimethoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide
Description
N-(2,4-dimethoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic acetamide derivative featuring a 2,4-dimethoxyphenyl group linked via an acetamide bridge to a 3,5-dioxothiomorpholin ring. The thiomorpholin ring is sulfur-containing and substituted with two ketone groups at positions 3 and 5, conferring unique electronic and steric properties.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c1-20-9-3-4-10(11(5-9)21-2)15-12(17)6-16-13(18)7-22-8-14(16)19/h3-5H,6-8H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIGITTZBDODEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C(=O)CSCC2=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide typically involves multiple steps:
Formation of the 2,4-dimethoxyphenyl intermediate: This step involves the methoxylation of a phenyl ring, usually through the reaction of a phenol derivative with methanol in the presence of an acid catalyst.
Synthesis of the dioxothiomorpholinyl intermediate: This intermediate is prepared by the reaction of a thiomorpholine derivative with an oxidizing agent to introduce the dioxo functionality.
Coupling of intermediates: The final step involves the coupling of the 2,4-dimethoxyphenyl intermediate with the dioxothiomorpholinyl intermediate through an acetamide linkage. This is typically achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiomorpholine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups within the dioxothiomorpholinyl moiety, potentially converting them to alcohols.
Substitution: The aromatic ring of the dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the dimethoxyphenyl group.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Heterocyclic Core Modifications
- Thiomorpholin vs. Morpholin Derivatives The thiomorpholin ring in the target compound differs from morpholin analogs (e.g., 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide, ) by replacing oxygen with sulfur. However, the dioxo groups at positions 3 and 5 introduce strong electron-withdrawing effects, which may reduce basicity compared to morpholine derivatives .
- Thiomorpholin vs. Quinazolinone Derivatives N-(3,5-Dimethylphenyl)-2-(6-methoxy-4-oxoquinazolin-3(4H)-yl)acetamide () contains a fused bicyclic quinazolinone core. The rigid quinazolinone system offers distinct hydrogen-bonding sites (e.g., carbonyl groups), whereas the thiomorpholin ring provides conformational flexibility and sulfur-mediated interactions. This flexibility may influence binding kinetics in biological targets .
Substituent Effects on the Aromatic Ring
2,4-Dimethoxyphenyl vs. 3,5-Dimethylphenyl
The 2,4-dimethoxy substitution on the phenyl ring (target compound) introduces electron-donating groups, which increase the electron density of the acetamide nitrogen. In contrast, 3,5-dimethylphenyl groups () exert steric and inductive effects without significant electronic modulation. This difference may alter interactions with hydrophobic pockets in target proteins .- Comparison with Benzothiazole Acetamides Compounds like N-(benzothiazole-2-yl)-2-phenylacetamide () replace the thiomorpholin ring with a benzothiazole moiety. Benzothiazoles are aromatic and planar, favoring π-π stacking interactions, whereas the thiomorpholin ring’s non-aromatic nature may prioritize hydrogen bonding or dipole interactions .
Acetamide Linker Variations
- Thioacetamide vs. Acetamide
Thioacetamide-containing compounds (e.g., N-(4-methoxyphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide, ) feature a sulfur atom in the acetamide linker. This substitution increases nucleophilicity and may enhance metabolic stability compared to the oxygen-based acetamide in the target compound .
Spectral Characterization
- ¹H NMR: The target compound’s thiomorpholin protons (e.g., δ ~4.8–3.3 ppm) and methoxy groups (δ ~3.8 ppm) differ from quinazolinone derivatives, which exhibit distinct aromatic protons (δ ~7.5–8.2 ppm) and methyl groups (δ ~2.2 ppm) .
- IR Spectroscopy: The dioxothiomorpholin ring’s carbonyl stretches (~1680–1700 cm⁻¹) contrast with quinazolinone’s conjugated carbonyl bands (~1650 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
